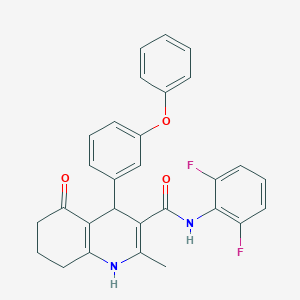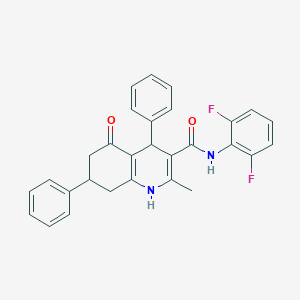
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as FMOC-L-Phenylalanine, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been extensively studied for its potential applications in various fields, including drug discovery, peptide synthesis, and protein engineering. It has been shown to be an effective building block for the synthesis of peptides and proteins with improved stability and bioactivity. Additionally, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been used in drug discovery as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which can help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, it has been shown to be a versatile building block for the synthesis of peptides and proteins. However, one of the limitations of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine. One potential area of research is the development of new drugs targeting specific diseases using N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine as a lead compound. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine and its potential applications in various fields. Further studies are also needed to investigate the potential side effects of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine and to determine its safety for human use.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and versatility make it a useful building block for the synthesis of peptides and proteins. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and other fields.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamidelalanine involves the reaction of L-Phenylalanine with FMOC-OSu in the presence of a base. The resulting product is then purified through column chromatography to obtain the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C26H27FN2O3 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H27FN2O3/c1-15-22(25(31)29-17-11-9-16(27)10-12-17)23(18-7-5-6-8-21(18)32-4)24-19(28-15)13-26(2,3)14-20(24)30/h5-12,23,28H,13-14H2,1-4H3,(H,29,31) |
Clé InChI |
BDFRDFCFDWYBNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)NC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303804.png)

![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303815.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303821.png)